molecular formula C22H28N2O5S B2938312 Phenyl 4-((2-methoxy-4,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate CAS No. 1324360-01-1

Phenyl 4-((2-methoxy-4,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate

Cat. No. B2938312
CAS RN: 1324360-01-1
M. Wt: 432.54
InChI Key: SGMYZOWWMWXCOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 4-((2-methoxy-4,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C22H28N2O5S and its molecular weight is 432.54. The purity is usually 95%.
BenchChem offers high-quality Phenyl 4-((2-methoxy-4,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl 4-((2-methoxy-4,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Selective Agonists for Human Beta(3)-Adrenergic Receptor : Compounds with a (4-piperidin-1-yl)-phenyl sulfonamide structure have been prepared and evaluated for their biological activity, specifically targeting the human beta(3)-adrenergic receptor (AR). These compounds show potential in modulating receptors involved in energy metabolism and thermogenesis, with one example being a potent full beta(3) agonist with significant selectivity over beta(1)- and beta(2)-ARs (Hu et al., 2001).

  • Cytochrome P450 and Drug Metabolism : The metabolism of novel antidepressants has been studied, highlighting the role of Cytochrome P450 enzymes in the oxidative metabolism of compounds with piperidine and phenylsulfonamide structures. These studies are crucial for understanding the pharmacokinetics and drug interactions of new therapeutic agents (Hvenegaard et al., 2012).

  • Pharmacological Properties of Benzamide Derivatives : Benzamide derivatives with a piperidin-4-ylmethyl component have been synthesized and evaluated for their effect on gastrointestinal motility, acting as selective serotonin 4 receptor agonists. Such research underscores the potential of piperidine derivatives in developing treatments for gastrointestinal disorders (Sonda et al., 2004).

Chemical Synthesis and Modification

  • Catalysis and Synthesis of Piperidine Derivatives : Research on the synthesis of piperidine derivatives, including cyclization of acetylenic sulfones with beta and gamma-chloroamines, contributes to the field of organic synthesis, providing new routes to complex structures that could be relevant for pharmaceutical applications (Back & Nakajima, 2000).

  • Aminolysis of Phenyl Diphenylphosphinates : Studies on the reactivity and transition-state structure in the aminolysis of phenyl diphenylphosphinates provide insights into the chemical behavior of related compounds, potentially impacting the development of novel chemical reactions and materials (Um, Han, & Shin, 2009).

properties

IUPAC Name

phenyl 4-[[(2-methoxy-4,5-dimethylphenyl)sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-16-13-20(28-3)21(14-17(16)2)30(26,27)23-15-18-9-11-24(12-10-18)22(25)29-19-7-5-4-6-8-19/h4-8,13-14,18,23H,9-12,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMYZOWWMWXCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 4-((2-methoxy-4,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.